N-(Methanesulfonyl)-N-phenylformamide
Description
N-(Methanesulfonyl)-N-phenylformamide (hypothetical structure) is a formamide derivative featuring a phenyl group and a methanesulfonyl group attached to the nitrogen atom. The formamide group (N–CHO) is flanked by electron-withdrawing (methanesulfonyl) and aromatic (phenyl) substituents, which influence its electronic and steric properties. Such compounds are typically intermediates in organic synthesis, particularly in the formation of amines, heterocycles, or functionalized aromatic systems .
Properties
CAS No. |
68984-89-4 |
|---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-methylsulfonyl-N-phenylformamide |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)9(7-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
SZQMYECQSIEIGO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
N-formylation is the introduction of a formyl group (-CHO) onto an amine nitrogen. For N-(Methanesulfonyl)-N-phenylformamide, the challenge lies in selectively formylating an amine nitrogen already substituted with a methanesulfonyl group and a phenyl group, often requiring mild and chemoselective conditions to avoid side reactions or over-formylation.
Microwave-Assisted, Metal-Free Chemoselective N-Formylation Using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide
An alternative approach employs a novel formylating agent, 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide, under microwave irradiation to achieve rapid and chemoselective N-formylation of aromatic amines.
- Reaction conditions: Microwave irradiation at 70 °C for 20 minutes.
- Advantages: Metal-free, mild, rapid, and highly chemoselective.
- Yields: Good to excellent (53–96%) across diverse amines, including sterically hindered and less reactive aromatic amines.
- Scalability: The method is amenable to gram-scale synthesis.
- Additional applications: Enables in situ synthesis of benzimidazole and isocyanide derivatives from the N-formylated intermediates.
This method's mildness and efficiency make it a strong candidate for synthesizing this compound, especially when sensitive functional groups are present.
Catalyst- and Solvent-Free N-Formylation Using Formic Acid or Ethyl Formate
A straightforward and cost-effective approach involves direct N-formylation under solvent- and catalyst-free conditions using formic acid or ethyl formate as the formylating agent at moderate temperature (~60 °C).
- Reaction conditions: Heating amines neat with formic acid or ethyl formate.
- Time: Ranges from minutes to a few hours depending on substrate.
- Yields: Moderate to excellent yields (up to 97%) for aromatic amines.
- Substrate scope: Includes a variety of substituted anilines, with halogen, nitro, hydroxyl, and other functional groups tolerated.
- Advantages: Simple, scalable, and environmentally friendly without the need for catalysts or solvents.
This method could be adapted to N-(Methanesulfonyl)-N-phenylamine substrates to yield the target formamide efficiently.
Summary Table of Preparation Methods for this compound
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Sodium Borohydride + CO2 in DMF | NaBH4, CO2, DMF | 90–100 °C, 24 h | Fair to Good (50–85) | Catalyst-free, sustainable | Transamidation contributes; good functional group tolerance |
| Microwave-Assisted with 2-Formyl-1,3-dimethylimidazolium iodide | 2-Formyl-1,3-dimethylimidazolium iodide, microwave | 70 °C, 20 min | 53–96 | Rapid, metal-free, chemoselective | Scalable; suitable for sensitive substrates |
| Catalyst- and Solvent-Free with Formic Acid/Ethyl Formate | Formic acid or ethyl formate | 60 °C, 5 min to hours | Moderate to Excellent (80–97) | Simple, cost-effective, green | No catalyst or solvent needed |
Chemical Reactions Analysis
Types of Reactions
N-methylsulfonyl-N-phenyl-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro and halogenated phenyl derivatives.
Scientific Research Applications
N-methylsulfonyl-N-phenyl-formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylsulfonyl-N-phenyl-formamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The following table compares structural features of N-(Methanesulfonyl)-N-phenylformamide with related compounds from the evidence:
Key Observations :
- Electron Effects : Methanesulfonyl groups (as in the target compound) are strong electron-withdrawing groups, which increase the electrophilicity of the formamide carbonyl compared to alkyl-substituted analogs (e.g., 4d, 5p). This enhances reactivity toward nucleophilic attack .
- Steric Hindrance : Bulky substituents (e.g., naphthalen-2-ylthio in 10c, ) reduce reaction rates in substitution reactions, whereas smaller groups like methanesulfonyl may balance reactivity and steric accessibility .
Physical Properties
Melting Points and Solubility
- N-Phenylmethanesulfonamide (): Melting point = 93–97°C; high crystallinity due to hydrogen bonding from sulfonamide NH .
- N-Phenylformamide Derivatives : Generally liquids or low-melting solids (e.g., compound 17 in is a yellow oil) due to reduced hydrogen-bonding capacity compared to sulfonamides .
Spectroscopic Data
- 13C NMR :
Reactivity in Substitution Reactions
- Alkyl-Substituted Formamides (e.g., 4d, 5p): Bromo or iodo substituents enable nucleophilic substitutions (e.g., with amines in to form diamines) .
- Sulfonamide Derivatives : Methanesulfonyl groups stabilize negative charges, making them suitable for elimination reactions or as leaving groups in specialized conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(Methanesulfonyl)-N-phenylformamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting aniline derivatives with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at room temperature for 2–4 hours .
- Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Use stoichiometric excess of methanesulfonyl chloride (1.2–1.5 eq) to drive the reaction to completion. Purification via column chromatography (ethyl acetate/hexane) yields >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : H and C NMR identify sulfonamide protons (δ 3.0–3.5 ppm for CHSO) and formamide carbonyl (δ 160–165 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 213 [M+H]) confirm molecular weight. Fragmentation patterns validate the sulfonamide group .
- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm) and C=O (~1680 cm) bonds .
Q. How should this compound be stored to ensure stability?
- Storage Guidelines : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N). Avoid moisture to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for sulfonamide derivatives?
- Approach : Cross-validate using multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation). For example, Hirshfeld surface analysis clarifies hydrogen bonding and π-stacking interactions in crystal structures .
- Case Study : Discrepancies in C NMR data for similar compounds were resolved by comparing solvent effects (DMSO vs. CDCl) .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Mechanism : Competing reactions, such as over-sulfonylation or N-chlorination, may occur if methanesulfonyl chloride is added too rapidly. For example, N-methyl-diethanolamine reacts with methanesulfonyl chloride to form chlorinated byproducts via azonia ion intermediates .
- Mitigation : Use dropwise addition of methanesulfonyl chloride and monitor reaction progress via TLC .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- Tools : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes) .
- Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Q. How does this compound degrade under environmental or physiological conditions?
- Degradation Pathways : Hydrolysis of the sulfonamide group in acidic/basic media generates phenylformamide and methanesulfonic acid. Photodegradation studies under UV light (λ = 254 nm) show a half-life of ~48 hours .
- Analytical Methods : High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
